{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}(cyclohexyl)methanone
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Overview
Description
1-[3-(2-Chlorophenoxy)propyl]-3-cyclohexanecarbonyl-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-chlorophenoxy)propyl]-3-cyclohexanecarbonyl-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Preparation of 2-chlorophenoxypropyl bromide: This is achieved by reacting 2-chlorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
Formation of the indole core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Coupling reaction: The final step involves the coupling of the 2-chlorophenoxypropyl bromide with the indole core in the presence of a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2-Chlorophenoxy)propyl]-3-cyclohexanecarbonyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(2-chlorophenoxy)propyl]-3-cyclohexanecarbonyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
- 1-[3-(2-Chlorophenoxy)propyl]-3-cyclohexanecarbonyl-1H-indole
- 1-[3-(2-Chlorophenoxy)propyl]-3-cyclohexanecarbonyl-1H-pyrrole
- 1-[3-(2-Chlorophenoxy)propyl]-3-cyclohexanecarbonyl-1H-pyrazole
Uniqueness: 1-[3-(2-Chlorophenoxy)propyl]-3-cyclohexanecarbonyl-1H-indole is unique due to its specific indole core structure, which imparts distinct biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, leading to varied therapeutic potentials.
This detailed overview provides a comprehensive understanding of 1-[3-(2-chlorophenoxy)propyl]-3-cyclohexanecarbonyl-1H-indole, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H26ClNO2 |
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Molecular Weight |
395.9 g/mol |
IUPAC Name |
[1-[3-(2-chlorophenoxy)propyl]indol-3-yl]-cyclohexylmethanone |
InChI |
InChI=1S/C24H26ClNO2/c25-21-12-5-7-14-23(21)28-16-8-15-26-17-20(19-11-4-6-13-22(19)26)24(27)18-9-2-1-3-10-18/h4-7,11-14,17-18H,1-3,8-10,15-16H2 |
InChI Key |
WPNXJLSWDGIFNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CN(C3=CC=CC=C32)CCCOC4=CC=CC=C4Cl |
Origin of Product |
United States |
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